Cas no 13480-37-0 (4-Methyl-3-phenylaniline)
4-Methyl-3-phenylaniline Chemical and Physical Properties
Names and Identifiers
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- 6-Methyl-[1,1'-biphenyl]-3-amine
- 4-Methyl-3-phenylaniline
- 2-Methylbiphenyl-5-amine
- CS-0196110
- 6-Methyl-biphenyl-3-ylamine
- AKOS012638794
- MFCD11933352
- COYWNBKOPFAEDG-UHFFFAOYSA-N
- EN300-1141838
- A887807
- E90651
- DTXSID90482275
- 6-Methylbiphenyl-3-amine
- SCHEMBL3791175
- 13480-37-0
-
- MDL: MFCD11933352
- Inchi: 1S/C13H13N/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11/h2-9H,14H2,1H3
- InChI Key: COYWNBKOPFAEDG-UHFFFAOYSA-N
- SMILES: NC1C=CC(C)=C(C=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 183.104799419g/mol
- Monoisotopic Mass: 183.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 26Ų
4-Methyl-3-phenylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M354673-10mg |
4-Methyl-3-phenylaniline |
13480-37-0 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M354673-50mg |
4-Methyl-3-phenylaniline |
13480-37-0 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M354673-100mg |
4-Methyl-3-phenylaniline |
13480-37-0 | 100mg |
$ 160.00 | 2022-06-03 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M167047-1g |
6-Methylbiphenyl-3-amine |
13480-37-0 | 1g |
¥1,658.00 | 2021-05-21 | ||
| abcr | AB541498-250 mg |
4-Methyl-3-phenylaniline; . |
13480-37-0 | 250MG |
€147.00 | 2023-04-14 | ||
| abcr | AB541498-500 mg |
4-Methyl-3-phenylaniline; . |
13480-37-0 | 500MG |
€224.90 | 2023-04-14 | ||
| abcr | AB541498-1 g |
4-Methyl-3-phenylaniline; . |
13480-37-0 | 1g |
€294.90 | 2023-04-14 | ||
| abcr | AB541498-5 g |
4-Methyl-3-phenylaniline; . |
13480-37-0 | 5g |
€924.50 | 2023-04-14 | ||
| Alichem | A019121201-1g |
6-Methyl-[1,1'-biphenyl]-3-amine |
13480-37-0 | 95% | 1g |
454.50 USD | 2021-05-31 | |
| Enamine | EN300-1141838-0.05g |
4-methyl-3-phenylaniline |
13480-37-0 | 95% | 0.05g |
$624.0 | 2023-10-26 |
4-Methyl-3-phenylaniline Suppliers
4-Methyl-3-phenylaniline Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 4-Methyl-3-phenylaniline
6-Methyl-[1,1'-biphenyl]-3-amine (CAS No. 13480-37-0): Properties, Applications, and Market Insights
6-Methyl-[1,1'-biphenyl]-3-amine (CAS No. 13480-37-0) is a specialized organic compound belonging to the biphenyl amine family. This compound, also referred to as 3-amino-6-methylbiphenyl, has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, agrochemicals, and material science. The growing interest in biphenyl derivatives for drug discovery and advanced materials has positioned this compound as a valuable intermediate in synthetic chemistry.
The molecular structure of 6-Methyl-[1,1'-biphenyl]-3-amine features a biphenyl backbone with a methyl group at the 6-position and an amino group at the 3-position. This unique arrangement contributes to its distinct chemical properties, including moderate solubility in organic solvents and stability under standard conditions. Researchers have explored its potential as a building block for pharmaceutical intermediates, particularly in the development of kinase inhibitors and other bioactive molecules. The compound's CAS number 13480-37-0 serves as a crucial identifier in chemical databases and regulatory documentation.
Recent advancements in heterocyclic chemistry have highlighted the importance of 6-Methyl-[1,1'-biphenyl]-3-amine as a precursor for various functional materials. Its application in organic light-emitting diodes (OLEDs) has been particularly noteworthy, with studies demonstrating its potential to enhance device performance through improved charge transport properties. The compound's electron-donating amino group and aromatic system make it an attractive candidate for optoelectronic applications, aligning with current trends in sustainable energy technologies.
The pharmaceutical industry has shown increasing interest in CAS 13480-37-0 due to its structural similarity to various pharmacophores. Recent patent literature reveals its incorporation into novel drug candidates targeting inflammatory diseases and metabolic disorders. The compound's biphenyl scaffold offers excellent opportunities for structure-activity relationship (SAR) studies, enabling medicinal chemists to optimize drug properties while maintaining therapeutic efficacy. This aligns with the growing demand for small molecule therapeutics in precision medicine approaches.
From a synthetic perspective, 6-Methyl-[1,1'-biphenyl]-3-amine can be prepared through several routes, including palladium-catalyzed cross-coupling reactions and reduction of corresponding nitro compounds. The choice of synthetic pathway often depends on scale requirements and purity specifications. Recent innovations in green chemistry have led to more sustainable production methods, addressing environmental concerns while maintaining high yields. These developments respond to the pharmaceutical industry's push toward eco-friendly synthesis and reduced carbon footprints.
The global market for biphenyl amine derivatives has shown steady growth, driven by demand from Asia-Pacific pharmaceutical and electronics sectors. Market analysts project particular interest in CAS 13480-37-0 as research into advanced materials intensifies. Current pricing trends reflect its status as a specialty chemical, with purity grades above 98% commanding premium values. Supply chain considerations have become increasingly important, prompting manufacturers to implement rigorous quality control measures and stability testing protocols.
Analytical characterization of 6-Methyl-[1,1'-biphenyl]-3-amine typically involves techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure batch-to-batch consistency and verify the absence of impurities that could affect downstream applications. The compound's spectral properties have been well-documented in scientific literature, facilitating its identification and quality assessment. Recent advancements in analytical technology have enabled more sensitive detection of trace impurities, meeting the stringent requirements of pharmaceutical applications.
Storage and handling recommendations for 13480-37-0 emphasize protection from light and moisture, with ideal storage conditions in amber glass containers under inert atmosphere. While not classified as hazardous under standard regulations, proper laboratory practices should be followed to maintain compound integrity. These precautions align with broader industry standards for fine chemical handling and workplace safety protocols.
Future research directions for 6-Methyl-[1,1'-biphenyl]-3-amine may explore its potential in emerging fields such as covalent organic frameworks (COFs) and supramolecular chemistry. The compound's structural features make it an interesting candidate for designing functional materials with tailored properties. Additionally, its application in catalysis and molecular recognition systems represents promising avenues for investigation, particularly in the context of sustainable chemical processes.
In conclusion, 6-Methyl-[1,1'-biphenyl]-3-amine (CAS No. 13480-37-0) represents a versatile and valuable compound with diverse applications across multiple industries. Its significance in pharmaceutical development, material science, and specialty chemistry continues to grow, supported by ongoing research and technological advancements. As the scientific community seeks innovative solutions to complex challenges, this biphenyl derivative will likely maintain its position as an important building block in modern chemistry.
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